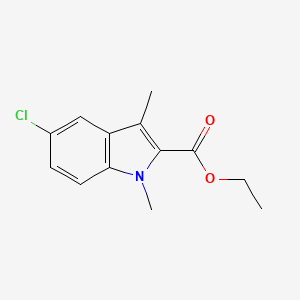![molecular formula C13H21NO3 B1326811 2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid CAS No. 1186653-96-2](/img/structure/B1326811.png)
2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of 2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic Acid
Synthesis Analysis
The synthesis of cyclopropane carboxylic acids and their derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid was achieved through iodocarbocyclization, azidation, saponification, and reduction, avoiding ring opening or lactamisation reactions . Similarly, the synthesis of 2,2-dimethylcyclopropane carboxylic acid involved esterification, cyclopropanation, and hydrolysis, with a chiral resolution step to obtain the enantiomerically pure compound . These methods highlight the intricacies involved in synthesizing cyclopropane carboxylic acid derivatives.
Molecular Structure Analysis
The molecular structure of cyclopropane carboxylic acids is characterized by the three-membered cyclopropane ring, which imparts strain and reactivity to the molecule. An X-ray structural examination of a related compound, 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, revealed triclinic crystals with two independent molecules, both exhibiting an anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond . This information can be extrapolated to understand the potential conformational preferences of the compound .
Chemical Reactions Analysis
Cyclopropane carboxylic acids can undergo various chemical reactions due to the reactivity of the cyclopropane ring. For example, the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid involved crystallization of its salts, followed by esterification and ring cleavage to yield dimethyl 2-methylsuccinates . The reactivity of the cyclopropane ring is also evident in the electrolysis of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate, leading to products such as dimethyl bicyclopropyl-2,2′-dicarboxylates . These reactions demonstrate the potential transformations that cyclopropane carboxylic acids can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane carboxylic acids are influenced by their molecular structure. The presence of substituents on the cyclopropane ring can affect the compound's polarity, solubility, and reactivity. For instance, the inclusion complex of trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid with dimethyl sulphoxide indicates the ability of the cyclopropane carboxylic acid to form host-guest complexes, which can impact its solubility and potential applications . Theoretical studies on carbocations related to cyclopropane rings provide insights into the electronic structure and stability of these compounds, which are relevant to their chemical behavior .
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Cyclopropanecarboxylic acid derivatives, including 2,2-dimethyl cyclopropanecarboxylic acid, have been utilized as leading compounds for their biological activity. Research has shown that certain derivatives exhibit excellent herbicidal and fungicidal activities, highlighting their potential in agricultural applications (Tian et al., 2009).
Chemical Synthesis
Insecticidal Activity
Derivatives of chrysanthemic acid, a classic natural pyrethroid found in pyrethrum plants, have shown insecticidal activity. These compounds, including those related to 2,2-dimethyl cyclopropanecarboxylic acid, have been utilized in pest control, demonstrating effectiveness against various insect species while maintaining low toxicity towards mammals (Ferroni et al., 2015).
Molecular and Crystal Structure
The structural analysis of compounds related to 2,2-dimethyl cyclopropanecarboxylic acid has been conducted to understand their molecular configuration and potential applications. For example, the molecular and crystal structure analysis of certain cyclopropane carboxylic acid derivatives has provided insight into their chemical properties and reactivity (Mironova et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyl-3-(2-methylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-8-6-4-5-7-14(8)11(15)9-10(12(16)17)13(9,2)3/h8-10H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGENRCCKPMOQGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2C(C2(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1326729.png)
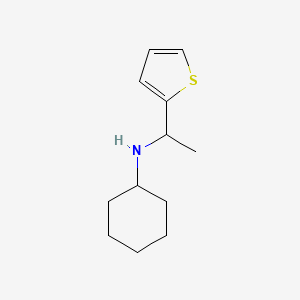
![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)
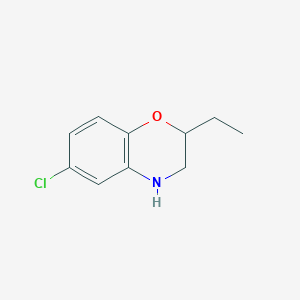
![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1326734.png)
![[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine](/img/structure/B1326735.png)
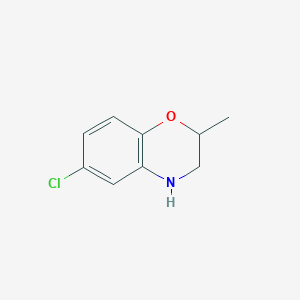
![4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B1326742.png)
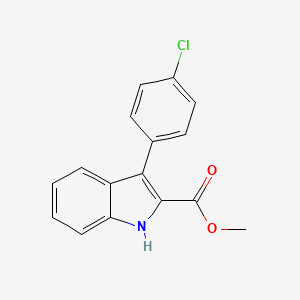
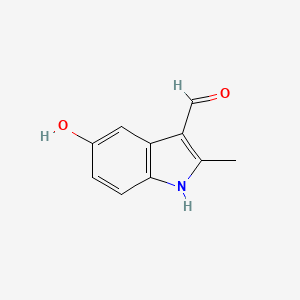
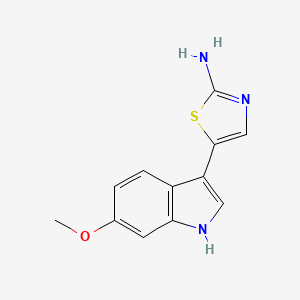
![ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B1326772.png)
![2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1326779.png)
